Physicochemical Property Differential: Predicted pKa and Lipophilicity Impact on Purification and Formulation
The predicted acid dissociation constant (pKa) for 4-bromo-2,6-difluoro-3-methylaniline is 1.23±0.10 . This value is notably lower than the pKa of unsubstituted aniline (4.6) or 4-bromoaniline (3.86) due to the strong electron-withdrawing effects of the ortho-fluorine atoms. Computational models also predict a moderate lipophilicity with a logP value of approximately 3.03 [1], higher than that of non-brominated 2,6-difluoroaniline (logP ~1.8). This combination of low pKa and moderate logP directly influences chromatographic retention time and solubility characteristics, which are critical for purification method development and downstream formulation.
| Evidence Dimension | Acid Dissociation Constant (pKa) and Lipophilicity (logP) |
|---|---|
| Target Compound Data | pKa = 1.23 ± 0.10 (predicted); logP ≈ 3.03 |
| Comparator Or Baseline | Aniline (pKa 4.6); 4-Bromoaniline (pKa 3.86); 2,6-Difluoroaniline (logP ~1.8) |
| Quantified Difference | ΔpKa ≈ -3.37 vs aniline; ΔpKa ≈ -2.63 vs 4-bromoaniline; ΔlogP ≈ +1.23 vs 2,6-difluoroaniline |
| Conditions | Computational prediction methods |
Why This Matters
The unique pKa and logP profile dictates distinct purification and handling requirements, directly impacting procurement decisions for specific synthetic and analytical workflows.
- [1] PrenDB Database. LogP Value for 4-bromo-2,6-difluoro-3-methylaniline. View Source
